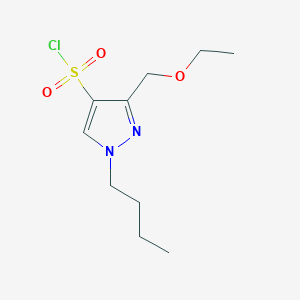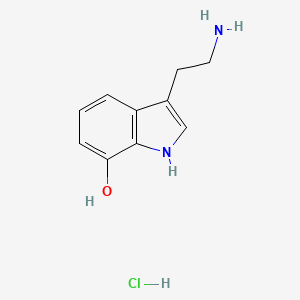![molecular formula C16H17N7O2 B2525173 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034295-53-7](/img/structure/B2525173.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex molecule that features several heterocyclic components, including a triazolopyrazine moiety, a pyrrolidine ring, and a dihydropyridine structure. This type of compound is likely to be of interest due to its potential biological activity, given the presence of these pharmacophore elements.
Synthesis Analysis
The synthesis of related triazolopyrazine derivatives has been reported in the literature. For instance, the nucleophilic attack of certain dienes by hydrazines or hydrazides can yield substituted triazolopyrazines . Additionally, condensation reactions involving heterocyclic amines can lead to the formation of triazolopyrimidines and related structures . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazolopyrazine derivatives is characterized by the fusion of a triazole ring with a pyrazine ring. This arrangement can influence the electronic distribution and chemical reactivity of the molecule. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, can confer additional stereochemical properties and influence the overall three-dimensional shape of the molecule .
Chemical Reactions Analysis
Compounds containing triazolopyrazine and dihydropyridine moieties can participate in various chemical reactions. For example, the triazolopyrazine core can be further functionalized through reactions with different reagents, potentially leading to a wide array of derivatives with varied biological activities . The dihydropyridine ring is known for its reactivity in redox processes and can be involved in electron transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its heterocyclic structure. The solubility, melting point, and stability of the compound would depend on the nature of the substituents and the overall molecular conformation. The presence of multiple nitrogen atoms in the structure suggests potential for hydrogen bonding, which could affect the compound's solubility in various solvents and its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research Applications
Studies have shown that derivatives of 1,2,4-triazolo[4,3-a]pyrazin-8-yl compounds exhibit significant potential in cardiovascular research. For instance, compounds synthesized with a focus on enhancing coronary vasodilating and antihypertensive activities have been identified. Such compounds, by virtue of their structural features and biological activities, hold promise for the development of new cardiovascular agents (Sato et al., 1980).
Antimicrobial Research Applications
The synthesis of 1,2,4-triazolo[4,3-a]pyrazin-8-yl derivatives also extends to antimicrobial applications. Novel compounds with this core structure have been synthesized and evaluated for their antimicrobial activity. These studies have revealed that some derivatives exhibit pronounced antimicrobial effects, indicating their potential as leads in the development of new antimicrobial agents. This area of research encompasses a broad spectrum of microbial targets, including bacteria and fungi, showcasing the versatility of the compound's derivatives (Bhuiyan et al., 2006).
Herbicidal Research Applications
In the context of agricultural sciences, derivatives of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored for their herbicidal activity. The research in this field focuses on developing compounds that can effectively control weeds and other undesired vegetation, contributing to enhanced crop yields and agricultural productivity. The efficacy of these compounds at low application rates highlights their potential in the formulation of new herbicides (Moran, 2003).
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-21-6-2-3-12(16(21)25)15(24)19-11-4-7-22(9-11)13-14-20-18-10-23(14)8-5-17-13/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQDFHFRQMYCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)


![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)


![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)